6-Bromo-2-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, including nucleophilic substitution .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their versatile applications in industrial and synthetic organic chemistry .
Pharmacokinetics
It is known that quinoline compounds generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline compounds are known for their wide range of biological and pharmaceutical activities .
Action Environment
It is known that environmental factors can significantly influence the action of quinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid typically involves the bromination of 2-hydroxyquinoline-3-carboxylic acid. One common method includes the following steps:
Purification: The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Reagents like carbodiimides or acid chlorides in the presence of a base.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinone Derivatives: Formed through oxidation reactions.
Amides and Esters: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-2-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2-hydroxyquinoline-3-carboxylic acid: Similar structure but with chlorine instead of bromine, affecting its chemical properties.
8-Hydroxyquinoline: A well-known derivative with broad applications in medicine and industry.
Uniqueness
6-Bromo-2-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of novel quinoline derivatives with diverse biological activities .
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXWRUKYZZMQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603127 |
Source
|
Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-06-2 |
Source
|
Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.